molecular formula C9H12N2O3S B12106414 2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid

2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B12106414
M. Wt: 228.27 g/mol
InChI Key: ILCZTNOFYJKNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that contains both a morpholine and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of morpholine with thiazole derivatives under controlled conditions. One common method involves the use of morpholine and 2-bromoacetic acid, which undergoes nucleophilic substitution to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both morpholine and thiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its analogs .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C9H12N2O3S/c12-8(13)5-7-6-15-9(10-7)11-1-3-14-4-2-11/h6H,1-5H2,(H,12,13)

InChI Key

ILCZTNOFYJKNKZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CS2)CC(=O)O

Origin of Product

United States

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